REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[C:7]3[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[C:8]3=[CH:9][CH:10]=2)[O:5][C:4](=[O:17])[CH:3]=1.CC(O)=O.Cl[CH2:23][C:24](=O)[CH3:25]>C1(C)C=CC=CC=1.CCO.O>[CH3:16][C:12]1[C:8]2[CH:9]=[CH:10][C:11]3[C:2]4[O:1][CH:23]=[C:24]([CH3:25])[C:3]=4[C:4](=[O:17])[O:5][C:6]=3[C:7]=2[CH:15]=[CH:14][CH:13]=1
|
Name
|
7
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC(OC2=C3C(=CC=C12)C(=CC=C3)C)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
66 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
NH4OAc
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
103 mg
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3OC=C4C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |